molecular formula C10H16O2 B11717518 (3R)-3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne

(3R)-3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne

Cat. No.: B11717518
M. Wt: 168.23 g/mol
InChI Key: NSVFPEGYFRAXRT-AXDSSHIGSA-N
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Description

(3R)-3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne is an organic compound with a complex structure that includes an ethoxyethoxy group, a methyl group, and a pent-1-en-4-yne backbone. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of ethyl vinyl ether and a suitable base to form the ethoxyethoxy group, followed by the addition of a methyl group and the formation of the alkyne through a series of coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and quality control are crucial in industrial settings to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne to an alkene or alkane.

    Substitution: The ethoxyethoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

(3R)-3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne involves its interaction with specific molecular targets and pathways. The ethoxyethoxy group can participate in hydrogen bonding and other interactions, while the alkyne functionality can undergo addition reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne is unique due to its combination of an ethoxyethoxy group, a methyl group, and an alkyne functionality

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(3R)-3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne

InChI

InChI=1S/C10H16O2/c1-6-10(5,7-2)12-9(4)11-8-3/h1,7,9H,2,8H2,3-5H3/t9?,10-/m0/s1

InChI Key

NSVFPEGYFRAXRT-AXDSSHIGSA-N

Isomeric SMILES

CCOC(C)O[C@](C)(C=C)C#C

Canonical SMILES

CCOC(C)OC(C)(C=C)C#C

Origin of Product

United States

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